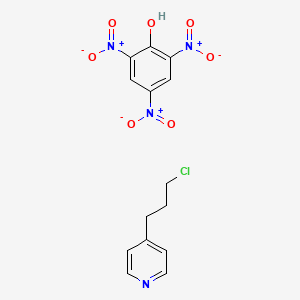
4-(3-Chloropropyl)pyridine;2,4,6-trinitrophenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Chloropropyl)pyridine typically involves the reaction of pyridine with 1-chloropropane under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, to facilitate the substitution reaction. The reaction mixture is heated to promote the formation of the desired product.
2,4,6-Trinitrophenol is synthesized through the nitration of phenol. The nitration process involves the reaction of phenol with a mixture of concentrated nitric acid and sulfuric acid. The reaction is highly exothermic and requires careful control of temperature and reaction conditions to ensure the formation of the desired trinitro compound.
Industrial Production Methods
Industrial production of 4-(3-Chloropropyl)pyridine follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and minimize by-products. The process involves the use of large reactors and continuous monitoring of reaction parameters.
The industrial production of 2,4,6-trinitrophenol involves large-scale nitration of phenol. The process is carried out in specialized equipment designed to handle the exothermic nature of the reaction. The product is then purified through crystallization and filtration to obtain high-purity 2,4,6-trinitrophenol.
化学反应分析
Types of Reactions
4-(3-Chloropropyl)pyridine can undergo various chemical reactions, including nucleophilic substitution, oxidation, and reduction. Common reagents used in these reactions include bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
2,4,6-Trinitrophenol is known for its explosive properties and can undergo reactions such as reduction and nitration. It is highly reactive due to the presence of nitro groups, making it susceptible to various chemical transformations.
Common Reagents and Conditions
Nucleophilic Substitution: Bases such as potassium carbonate or sodium hydroxide.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
科学研究应用
4-(3-Chloropropyl)pyridine is used in organic synthesis as an intermediate for the preparation of various pharmaceuticals and agrochemicals. It serves as a building block for the synthesis of more complex molecules.
2,4,6-Trinitrophenol has applications in the detection of explosives due to its nitroaromatic nature. It is used in fluorescence-based sensing platforms for the detection of nitroaromatic compounds. Additionally, it finds applications in the manufacture of dyes, colored glass, and as a reagent in chemical analysis.
作用机制
The mechanism of action of 4-(3-Chloropropyl)pyridine involves its ability to undergo nucleophilic substitution reactions, where the chloropropyl group can be replaced by other nucleophiles. This property makes it a versatile intermediate in organic synthesis.
2,4,6-Trinitrophenol exerts its effects through its highly reactive nitro groups. These groups can participate in various chemical reactions, including reduction and nitration, leading to the formation of different products. The compound’s explosive nature is due to the rapid release of energy during these reactions.
相似化合物的比较
Similar Compounds
4-(3-Chloropropyl)pyridine: Similar compounds include other chlorinated pyridine derivatives, such as 4-chloropyridine and 3-chloropropylpyridine.
2,4,6-Trinitrophenol: Similar compounds include other nitroaromatic compounds, such as 2,4-dinitrophenol and 2,4,6-trinitrotoluene (TNT).
Uniqueness
4-(3-Chloropropyl)pyridine is unique due to its specific substitution pattern, which imparts distinct reactivity compared to other chlorinated pyridines. Its chloropropyl group allows for versatile chemical transformations.
2,4,6-Trinitrophenol is unique due to its high explosive power and sensitivity compared to other nitroaromatic compounds. Its three nitro groups make it highly reactive and suitable for various applications in explosives detection and chemical synthesis.
属性
CAS 编号 |
69603-43-6 |
|---|---|
分子式 |
C14H13ClN4O7 |
分子量 |
384.73 g/mol |
IUPAC 名称 |
4-(3-chloropropyl)pyridine;2,4,6-trinitrophenol |
InChI |
InChI=1S/C8H10ClN.C6H3N3O7/c9-5-1-2-8-3-6-10-7-4-8;10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h3-4,6-7H,1-2,5H2;1-2,10H |
InChI 键 |
MUTNGVCVAIMQEI-UHFFFAOYSA-N |
规范 SMILES |
C1=CN=CC=C1CCCCl.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Ethyl N-[6-amino-4-(5-diethylaminopentan-2-ylamino)-5-nitro-(pyridin-2-YL)]carbamate](/img/structure/B14004798.png)
![4-[[4-(Bis(3-chloropropyl)amino)-2-chloro-phenyl]methylideneamino]-2,6-dichloro-phenol](/img/structure/B14004806.png)


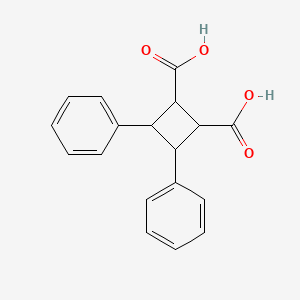
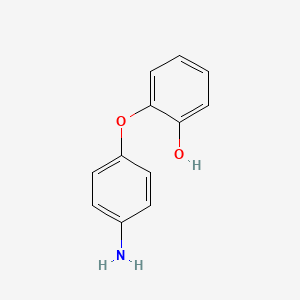
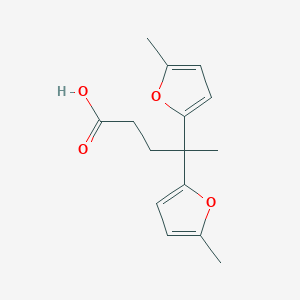
![4-N-(4-iodophenyl)-5-[(4-iodophenyl)iminomethyl]pyrimidine-2,4,6-triamine](/img/structure/B14004844.png)
![n-Cyclopentyl-2-[(cyclopentylcarbamoyl)amino]benzamide](/img/structure/B14004849.png)

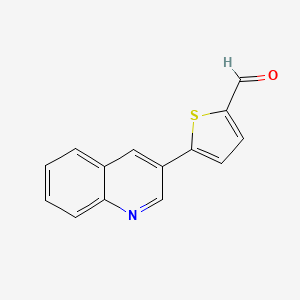

![DL-Tyrosine, 3-[bis(2-chloroethyl)amino]-O-methyl-](/img/structure/B14004870.png)

